molecular formula C9H11ClN2 B2808082 (1H-Indol-2-yl)methanamine hydrochloride CAS No. 1159692-99-5

(1H-Indol-2-yl)methanamine hydrochloride

Cat. No.: B2808082
CAS No.: 1159692-99-5
M. Wt: 182.65
InChI Key: OOENXMOJCVOPPC-UHFFFAOYSA-N
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Description

(1H-Indol-2-yl)methanamine hydrochloride is a chemical compound with the molecular formula C9H10N2·HCl. It is a derivative of indole, a heterocyclic aromatic organic compound.

Scientific Research Applications

(1H-Indol-2-yl)methanamine hydrochloride has a wide range of applications in scientific research:

  • Chemistry : It is used as a building block in the synthesis of various indole derivatives, which are important in the development of pharmaceuticals and agrochemicals.
  • Biology : The compound is used in studies related to neurotransmitters and their receptors, as it can mimic the structure of certain biologically active molecules.
  • Medicine : Research on this compound includes its potential use in developing new drugs for treating neurological disorders and cancer.
  • Industry : It is used in the production of dyes, pigments, and other specialty chemicals .

Safety and Hazards

The compound has been classified with the signal word “Warning” and has hazard statements H315, H319, H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Biochemical Analysis

Biochemical Properties

Indole derivatives, which include (1H-Indol-2-yl)methanamine hydrochloride, have been found to possess various biological activities . These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Cellular Effects

Indole derivatives have been shown to interact excellently with receptors in molecular docking studies , suggesting that this compound may also interact with cellular receptors and influence cell function.

Molecular Mechanism

Given the broad spectrum of biological activities exhibited by indole derivatives , it is likely that this compound exerts its effects through multiple mechanisms, potentially including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Temporal Effects in Laboratory Settings

It is known that the compound is stable at room temperature .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1H-Indol-2-yl)methanamine hydrochloride typically involves the reaction of indole with formaldehyde and ammonium chloride. The reaction is carried out under acidic conditions to facilitate the formation of the desired product. The general reaction scheme is as follows:

  • Indole + Formaldehyde + Ammonium Chloride → this compound

The reaction is usually conducted in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. After completion, the product is isolated by filtration and purified by recrystallization .

Industrial Production Methods: In an industrial setting, the production of this compound may involve more efficient and scalable methods. One common approach is the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, the use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions: (1H-Indol-2-yl)methanamine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole-2-carboxylic acid, while reduction can produce indole-2-methylamine .

Comparison with Similar Compounds

Similar Compounds:

  • (1H-Indol-3-yl)methanamine hydrochloride
  • (5-Chloro-1H-indol-2-yl)methanamine hydrochloride
  • N-Methyl-1-(3-methyl-1H-indol-2-yl)methanamine hydrochloride

Uniqueness: (1H-Indol-2-yl)methanamine hydrochloride is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and binding affinities, making it valuable for specific research applications .

Properties

IUPAC Name

1H-indol-2-ylmethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2.ClH/c10-6-8-5-7-3-1-2-4-9(7)11-8;/h1-5,11H,6,10H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOENXMOJCVOPPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(N2)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1159692-99-5
Record name (1H-indol-2-yl)methanamine hydrochloride
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